molecular formula C14H22Cl2N2 B1398317 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220037-92-2

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1398317
CAS No.: 1220037-92-2
M. Wt: 289.2 g/mol
InChI Key: KEIFFTPMNOLBNR-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in the metabolism of cholesterol in the brain . The interaction with CH24H suggests that this compound may influence cholesterol homeostasis and potentially impact neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholesterol 24-hydroxylase can lead to changes in cholesterol levels within cells, which in turn can affect cell membrane composition and signaling pathways . Additionally, it may impact the expression of genes involved in cholesterol metabolism and transport.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. It has been found to inhibit the activity of cholesterol 24-hydroxylase, thereby reducing the conversion of cholesterol to 24S-hydroxycholesterol . This inhibition can lead to alterations in cholesterol homeostasis and potentially affect neuronal function. Furthermore, the compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol metabolism without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in cellular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, influencing the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can affect metabolic flux and the levels of metabolites involved in cholesterol homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on brain cholesterol metabolism . Within cells, it may interact with specific transporters that facilitate its uptake and distribution to target sites. The localization and accumulation of the compound can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with enzymes and other biomolecules involved in cholesterol metabolism. The subcellular localization can influence the compound’s efficacy and its impact on cellular processes.

Properties

IUPAC Name

2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIFFTPMNOLBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 3
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 4
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 5
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 6
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.